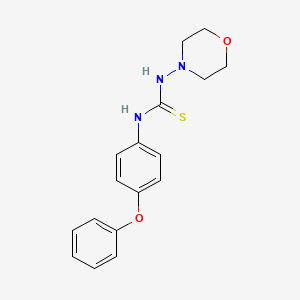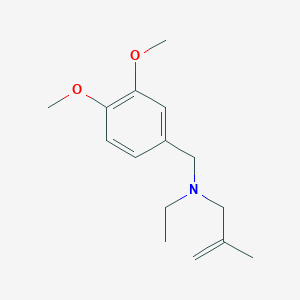
N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methoxybenzamide, also known as CEP-33779, is a small molecule inhibitor of the transcription factor NF-κB. NF-κB is a critical regulator of inflammation, immune response, and cell survival, and its dysregulation has been implicated in a wide range of diseases, including cancer, arthritis, and inflammatory bowel disease. CEP-33779 has shown promise as a potential therapeutic agent for these and other conditions.
Mecanismo De Acción
N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methoxybenzamide inhibits the activity of the transcription factor NF-κB by blocking the phosphorylation and subsequent degradation of its inhibitor, IκBα. This leads to the accumulation of IκBα, which sequesters NF-κB in the cytoplasm and prevents its translocation to the nucleus, where it regulates gene expression.
Biochemical and Physiological Effects:
In addition to its effects on NF-κB activity, N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methoxybenzamide has been shown to have other biochemical and physiological effects. It has been reported to inhibit the activity of the kinase AKT, which is involved in cell survival and proliferation. N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methoxybenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methoxybenzamide is its specificity for NF-κB inhibition, which reduces the potential for off-target effects. However, like many small molecule inhibitors, N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methoxybenzamide can be challenging to work with due to its low solubility and potential for non-specific binding. Additionally, the optimal dosing and administration of N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methoxybenzamide may vary depending on the disease model and experimental conditions.
Direcciones Futuras
There are several potential future directions for research on N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methoxybenzamide. One area of interest is the development of combination therapies that include N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methoxybenzamide and other anticancer agents. Additionally, further studies are needed to elucidate the effects of N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methoxybenzamide on other signaling pathways and cellular processes. Finally, clinical trials are needed to determine the safety and efficacy of N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methoxybenzamide in humans.
Métodos De Síntesis
The synthesis of N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methoxybenzamide involves several steps, beginning with the reaction of 2,5-dimethylpyrrole-1-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-methoxybenzamide in the presence of a base to yield N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methoxybenzamide.
Aplicaciones Científicas De Investigación
N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methoxybenzamide has been extensively studied in preclinical models of cancer, arthritis, and other inflammatory conditions. In these studies, N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methoxybenzamide has been shown to inhibit NF-κB activity, leading to reduced inflammation and improved outcomes in disease models. Additionally, N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methoxybenzamide has been shown to enhance the efficacy of other anticancer agents, suggesting potential for combination therapy.
Propiedades
IUPAC Name |
N-(2,5-dimethylpyrrol-1-yl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-10-8-9-11(2)16(10)15-14(17)12-6-4-5-7-13(12)18-3/h4-9H,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVIHJWHTMDUJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1NC(=O)C2=CC=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanoic acid](/img/structure/B5698246.png)

![N-[2-(3-chlorophenyl)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5698275.png)
![2-{[2-(acetylamino)phenyl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B5698278.png)

![2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5698286.png)


![1,4-bis[(2,6-dimethylphenyl)amino]anthra-9,10-quinone](/img/structure/B5698299.png)
![1-(2-fluorobenzyl)-2-[(2-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B5698302.png)
![2-{[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid](/img/structure/B5698307.png)
